

Theoretical and Computational Elucidation of 2-Hydroxybenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxybenzophenone

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Abstract

2-Hydroxybenzophenone (2-HBP) and its derivatives are a class of organic compounds of significant interest, primarily owing to their potent ultraviolet (UV) absorbing properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the molecular structure, spectroscopic properties, and photochemistry of 2-HBP. A central focus is placed on the critical roles of intramolecular hydrogen bonding (IHB) and the excited-state intramolecular proton transfer (ESIPT) mechanism, which are fundamental to its function as a photostabilizer. This document summarizes key quantitative data from computational studies, outlines detailed computational protocols, and presents visual representations of the underlying photochemical processes.

Introduction

2-Hydroxybenzophenone is a widely utilized UV absorber in various applications, including sunscreens, polymer stabilizers, and coatings. Its efficacy stems from its ability to absorb harmful UV radiation and dissipate the energy through a rapid and efficient photochemical cycle, preventing photodegradation of materials and protecting human skin. The key to this photostability lies in the presence of a phenolic hydroxyl group ortho to the carbonyl group,

which facilitates a unique photophysical process known as excited-state intramolecular proton transfer (ESIPT).

Computational chemistry provides an indispensable toolkit for unraveling the intricate details of the molecular geometry, electronic structure, and photochemical dynamics of 2-HBP.

Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in elucidating the mechanisms that govern its UV absorption and energy dissipation pathways. This guide will delve into these computational approaches and the insights they provide.

Molecular Structure and Intramolecular Hydrogen Bonding

The defining structural feature of 2-HBP in its ground state is a strong intramolecular hydrogen bond (IHB) between the hydrogen of the phenolic hydroxyl group and the oxygen of the carbonyl group. This IHB creates a stable six-membered ring, which is crucial for the subsequent photochemical events.

Computational Analysis of Molecular Geometry

DFT calculations are routinely employed to determine the optimized ground-state geometry of 2-HBP. The B3LYP functional combined with the 6-311++G** basis set has been shown to provide results in excellent agreement with experimental data.^{[1][2]} Key geometric parameters, such as bond lengths and angles within the hydrogen-bonded chelate ring, are critical indicators of the IHB strength.

Table 1: Calculated Key Geometrical Parameters of **2-Hydroxybenzophenone**

Parameter	Value (B3LYP/6-311++G**)	Reference
O-H Bond Length (Å)	0.998	[1]
O...O Distance (Å)	2.612	[1]
O-H...O Angle (°)	145.6	[1]
C=O Bond Length (Å)	1.245	[1]

Spectroscopic Signatures of Intramolecular Hydrogen Bonding

The presence and strength of the IHB are reflected in the vibrational and nuclear magnetic resonance (NMR) spectra of 2-HBP. Computational methods can accurately predict these spectroscopic features.

- **Vibrational Spectroscopy:** The O-H stretching frequency in the infrared (IR) spectrum is significantly red-shifted and broadened due to the IHB. DFT calculations can reproduce this shift, providing a theoretical basis for experimental observations.
- **NMR Spectroscopy:** The chemical shift of the hydroxyl proton is a sensitive probe of the hydrogen bond strength.^[1] Theoretical calculations of the ¹H NMR spectrum show a downfield shift for the hydroxyl proton, consistent with the presence of a strong IHB.

Table 2: Calculated and Experimental Spectroscopic Data Related to IHB in **2-Hydroxybenzophenone**

Spectroscopic Feature	Calculated Value	Experimental Value	Reference
O-H Stretching Freq. (cm ⁻¹)	~3200-3400	Broad band centered ~3200	[3]
¹ H NMR Chemical Shift (ppm)	12.0-13.0	12.2	[1]

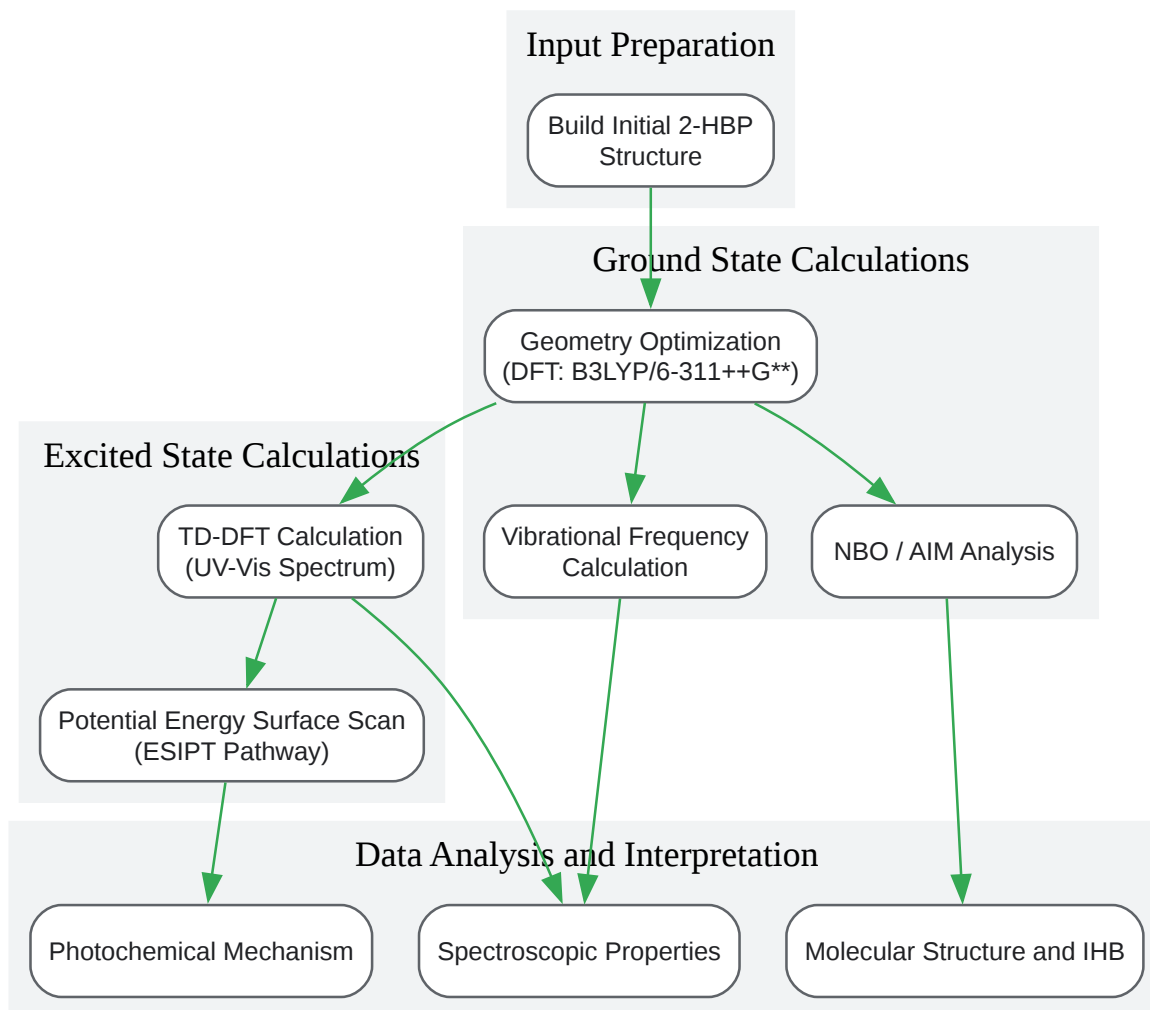
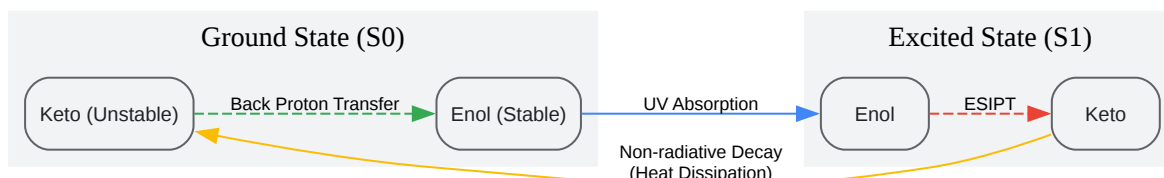
The Photochemistry of 2-Hydroxybenzophenone: Excited-State Intramolecular Proton Transfer (ESIPT)

The UV-absorbing capability of 2-HBP is intrinsically linked to the ESIPT process. Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased, leading to an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group. This creates a transient keto-tautomer in an excited state.

The keto-tautomer then undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat. A subsequent rapid back-proton transfer in the ground state regenerates the original enol form, completing the photoprotective cycle. This entire process occurs on a picosecond timescale, allowing the molecule to absorb multiple photons without undergoing photodegradation.

Visualizing the ESIPT Mechanism

The ESIPT process can be visualized as a four-level photochemical cycle. The following diagram, generated using the DOT language, illustrates this process.



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- To cite this document: BenchChem. [Theoretical and Computational Elucidation of 2-Hydroxybenzophenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104022#theoretical-and-computational-studies-of-2-hydroxybenzophenone]

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